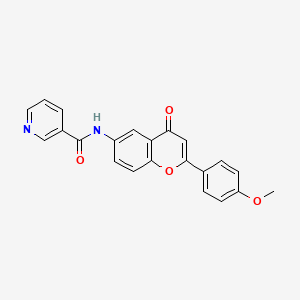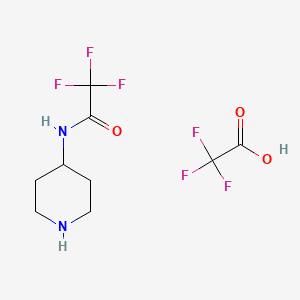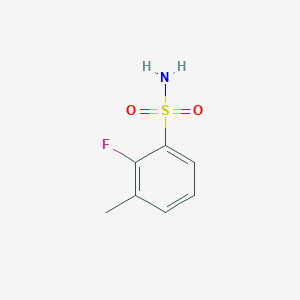![molecular formula C13H14N2O B2698813 3-[(2-Methylphenyl)methoxy]pyridin-2-amine CAS No. 107229-58-3](/img/structure/B2698813.png)
3-[(2-Methylphenyl)methoxy]pyridin-2-amine
Vue d'ensemble
Description
“3-[(2-Methylphenyl)methoxy]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as aminopyridines and derivatives . It is a chemically differentiated building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds, N-(pyridin-2-yl)amides, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular formula of “3-[(2-Methylphenyl)methoxy]pyridin-2-amine” is C13H14N2O . Its molecular weight is 214.26306 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds, N-(pyridin-2-yl)amides, have been studied. These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Applications De Recherche Scientifique
Polymer Solar Cells
A study on amine-based fullerene derivatives applied as acceptor and cathode interfacial material in polymer solar cells highlights the potential use of related compounds in enhancing solar cell efficiency. These materials, with high electron mobility, could be relevant in developing nano-structured organic solar cells, aiming for alcohol-processable, high-efficient options (Lv et al., 2014).
Corrosion Inhibition
Research on pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid environments suggests that compounds with similar structures could serve as effective corrosion protection agents. These inhibitors work by forming a protective film on the metal surface, significantly reducing corrosion rates (Ansari et al., 2015).
Catalysis
A study on palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins points to the utility of such compounds in catalytic processes, including polymerization and organic synthesis. These complexes facilitate the conversion of olefins into esters, a key reaction in industrial chemistry (Zulu et al., 2020).
Electrochemical Studies
Investigations into the electrochemical behavior of unsymmetrical dihydropyridines in protic media may offer insights into the electrochemical properties of "3-[(2-Methylphenyl)methoxy]pyridin-2-amine." Such studies are crucial for understanding the redox behavior of nitrogen-containing heterocycles, which is relevant in designing novel electronic materials and sensors (David et al., 1995).
Molecular Magnetism
Research on manganese(II) complexes with aminomethylpyridine-derived ligands showcases the potential of nitrogen-containing ligands in the field of molecular magnetism. These studies contribute to the understanding of magnetic interactions in coordination compounds, which is valuable for the development of molecular magnetic materials (Wu et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of 3-[(2-Methylphenyl)methoxy]pyridin-2-amine are currently unknown. The compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Mode of Action
The exact mode of action of 3-[(2-Methylphenyl)methoxy]pyridin-2-amine It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of potential effects .
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-2-3-6-11(10)9-16-12-7-4-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKFEARVHLZPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenyl)methoxy]pyridin-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2698738.png)

![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2698741.png)
![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)

![ethyl 4-[({[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2698747.png)

![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)